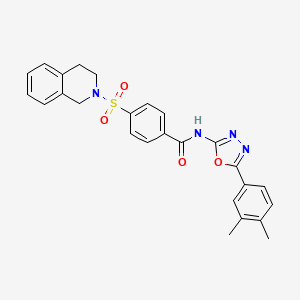

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide core linked to two critical pharmacophores:

- 1,3,4-Oxadiazole ring: A heterocyclic moiety known for metabolic stability and π-π stacking interactions. The oxadiazole is substituted with a 3,4-dimethylphenyl group, which contributes to hydrophobicity and steric bulk.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4S/c1-17-7-8-21(15-18(17)2)25-28-29-26(34-25)27-24(31)20-9-11-23(12-10-20)35(32,33)30-14-13-19-5-3-4-6-22(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTDGWRHOXHAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. A common synthetic route begins with the formation of the oxadiazole ring, which is achieved by the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The introduction of the sulfonyl group can be achieved through sulfonylation reactions using sulfonyl chlorides. The final coupling with the benzamide moiety involves amide bond formation, typically facilitated by activating agents like carbodiimides.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would follow similar steps but optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and catalyst selection are fine-tuned to ensure scalability. Batch or continuous flow methods could be employed, depending on the desired production volume.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

Reduction: The isoquinoline ring can be reduced to yield tetrahydroisoquinoline derivatives under hydrogenation conditions.

Substitution: The sulfonyl group allows for nucleophilic substitution reactions, making the compound a potential intermediate in further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalysts such as palladium on carbon or nickel in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

Oxidation Products: Quinones and related structures.

Reduction Products: Tetrahydroisoquinoline derivatives.

Substitution Products: Variously functionalized benzamides.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups make it an excellent candidate for the development of novel materials with specific electronic or optical properties.

Biology

The benzamide moiety and the oxadiazole ring are known to exhibit significant biological activities. Therefore, this compound is investigated for potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the structural features of this compound make it a candidate for drug development. Its potential interactions with biological targets such as enzymes, receptors, and ion channels are of great interest for therapeutic applications.

Industry

In the materials science industry, this compound can be used as a building block for polymers and other advanced materials. Its unique structure allows for the creation of materials with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may act by inhibiting enzyme activity or modulating receptor function through its interaction with active sites or binding pockets. Molecular docking studies and experimental assays help elucidate these interactions and pathways.

Comparison with Similar Compounds

Variations in the Oxadiazole Substituent

The 3,4-dimethylphenyl group on the oxadiazole ring distinguishes the target compound from analogs with other aryl substitutions. Key comparisons include:

Key Findings :

Variations in the Linker Region

The sulfonyl bridge in the target compound contrasts with analogs featuring methylene (-CH2-) or other linkers:

Key Findings :

Heterocyclic and Functional Group Modifications

Substitutions on the benzamide or isoquinoline moieties further diversify activity:

Key Findings :

- Thiophene () and quinoxaline () substituents introduce extended aromatic systems, which could enhance interactions with hydrophobic pockets or nucleic acids.

Structural-Activity Relationship (SAR) Insights

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 488.6 g/mol, this compound features diverse functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzamide moiety participates in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, such as anti-inflammatory and potential anticancer activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Activity : The compound has been studied for its potential as a COX-II inhibitor. In vitro assays have shown moderate inhibitory activity against COX-I and COX-II enzymes, with IC50 values ranging from 0.52 to 22.25 μM . Such activity suggests therapeutic potential in managing inflammatory conditions.

- Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown higher antitumor activity than standard chemotherapeutic agents like etoposide .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its analogs:

-

COX-II Inhibition Study :

- A study conducted by Eren et al. demonstrated that certain derivatives exhibited significant selectivity towards COX-II over COX-I, suggesting reduced side effects typically associated with non-selective NSAIDs .

- The most potent derivative showed an IC50 value of 0.011 μM against COX-II, highlighting the potential for developing new anti-inflammatory drugs based on this scaffold.

-

Antitumor Activity Assessment :

- In vitro tests on various tumor cell lines revealed that compounds related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibited significant cytotoxicity. The most effective compounds showed IC50 values in the nanomolar range against breast and glioblastoma cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | IC50 (μM) | Activity Type |

|---|---|---|---|

| 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)benzamide | Structure | 0.52 | COX-II Inhibition |

| PYZ16 (a derivative) | Structure | 0.011 | Selective COX-II Inhibitor |

| Etoposide (standard) | Structure | >10 | Chemotherapeutic |

Q & A

Q. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, starting with precursor functionalization, oxadiazole ring formation, and sulfonamide coupling. Critical parameters include solvent choice (e.g., DMF for oxadiazole cyclization), temperature control (60–80°C for amide bond formation), and reaction time (8–12 hours for sulfonyl chloride reactions). Dehydrating agents like POCl₃ are often used for oxadiazole synthesis . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy validates functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹). X-ray crystallography, if available, resolves stereochemistry .

Q. How do the compound’s functional groups dictate its reactivity?

The sulfonamide group enhances solubility and hydrogen-bonding potential, critical for target interactions. The 1,3,4-oxadiazole ring contributes π-π stacking with aromatic residues in enzymes, and the dihydroisoquinoline moiety may facilitate hydrophobic interactions. These groups also influence stability under acidic/basic conditions .

Advanced Research Questions

Q. How to resolve conflicting reaction conditions in multi-step synthesis?

If a step requires high temperatures (e.g., 100°C for cyclization) but subsequent steps need milder conditions (e.g., 25°C for coupling), employ a sequential solvent system. For example, use DMF for high-temperature steps, then switch to dichloromethane (DCM) for lower-temperature reactions. Intermediate purification (e.g., flash chromatography) prevents side reactions .

Q. What methodologies validate the compound’s purported enzyme inhibition?

Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) and enzyme kinetics (Km/Vmax analysis). For example, monitor inhibition of cyclooxygenase-2 (COX-2) via UV-Vis at 360 nm for prostaglandin conversion. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate activity with structural features .

Q. How to address discrepancies in reported bioactivity data (e.g., varying IC₅₀ values)?

Standardize assay protocols: ensure consistent cell lines (e.g., HepG2 for cytotoxicity), control buffer pH (7.4 for physiological relevance), and validate compound solubility (use DMSO ≤0.1%). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational strategies model ligand-target interactions?

Perform molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Density Functional Theory (DFT) calculates electrostatic potential surfaces for sulfonamide interactions. Use Schrödinger Suite for free-energy perturbation (FEP) to optimize substituent effects .

Q. How to assess stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Identify degradation products via LC-MS/MS. For light sensitivity, store in amber vials under inert gas (N₂). Lyophilization enhances long-term stability .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Synthesize analogs with modified oxadiazole substituents (e.g., electron-withdrawing groups for enhanced H-bonding) or isoquinoline ring substitutions. Use parallel artificial membrane permeability assays (PAMPA) to prioritize compounds with optimal logP (2–4) .

Q. How to identify and mitigate byproduct formation during synthesis?

Track reaction progress via TLC or inline IR. If sulfonamide over-alkylation occurs, reduce reaction time or use milder bases (e.g., NaHCO₃ instead of NaOH). For oxadiazole ring-opening byproducts, avoid protic solvents and optimize stoichiometry (1:1.2 molar ratio for precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.